Home > Products > Screening Compounds P133565 > [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate -

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

Catalog Number: EVT-3892707
CAS Number:
Molecular Formula: C23H14ClNO7
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates

  • Compound Description: This class of compounds, specifically substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, is prepared through a multicomponent reaction involving 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid []. This method is praised for its accessibility, mild conditions, atom economy, and straightforward purification process [].
  • Relevance: Both this class of compounds and the target compound, 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate, share the core structure of a 4H-chromen-4-one (chromone) moiety. The presence of various substituents on the chromone core highlights the versatility of this scaffold for developing diverse chemical entities [].

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

  • Compound Description: This series of derivatives, synthesized from 7-hydroxyflavone through Schiff base intermediates, demonstrates promising antioxidant and cardioprotective properties []. Compounds within this series, notably SLP VI 1b, VI 1c, VI 2b, and VI 2d, exhibit significant cardioprotective activity against doxorubicin-induced cardiotoxicity []. These derivatives showcase the ability to normalize biochemical changes associated with cardiotoxicity and increase antioxidant enzyme activity in heart tissue [].
  • Relevance: The structural similarity lies in the presence of a 4-oxo-4H-chromen-7-yl moiety in both this series of derivatives and the target compound, 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate. The exploration of different substituents at the 7-position of the chromone ring, as seen in both cases, suggests a potential avenue for modulating biological activities [].
  • Compound Description: This novel class of ROCK inhibitors, particularly compound 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j), displays potent activity in ex vivo diabetic retinopathy models []. Compound 12j demonstrates exceptional kinase selectivity for ROCK I and ROCK II, surpassing 387 other kinases []. Furthermore, this compound exhibits protective effects against high glucose-induced oxidative stress, apoptosis-mediated cell death in retinal neurons, and improper proliferation of Müller cells [].
  • Relevance: The commonality between these derivatives and 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate rests upon the presence of the 4-oxo-4H-chromen-7-yl scaffold. The development of these derivatives as potent and selective ROCK inhibitors highlights the potential of the 4H-chromen-4-one core as a pharmacophore for therapeutic applications, particularly in the context of diabetic retinopathy [].

(3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate Derivatives

  • Compound Description: Synthesized via a Cu(I)-catalyzed reaction, this series of compounds exhibits notable antioxidant and antimicrobial activities []. Compounds C1 and C12 demonstrate substantial antioxidant activity, comparable to the standard drug trolox []. Additionally, several compounds within this series display promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains []. Of particular note, compounds C10 and C11 exhibit greater potency against Pseudomonas aeruginosa compared to the standard drug penicillin [].
  • Relevance: The shared feature between this series and the target compound, 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate, is the presence of a 4H-chromen-4-one (chromone) core. While the target compound explores substitutions at the 3 and 7 positions of the chromone ring, this series focuses on modifications at the 2 and 6 positions. The development of these derivatives underscores the potential of modifying the chromone scaffold to achieve desired biological activities, such as antioxidant and antimicrobial effects [].

Diethyl {(chromonyl/pyrazolyl) [(4-oxo-2-phenyl-quinazolin-3(4H)-yl)amino]methyl}phosphonates

  • Compound Description: This class of compounds, encompassing novel chromonyl and pyrazolyl α-aminophosphonates incorporating a quinazolinone ring, was synthesized using Pudovik and Kabachnik-Fields reactions []. These compounds were evaluated for their anticancer activity, and compounds 3d, 3e, 4d, and 4e showed significant potency against various cancer cell lines, including HCT116, MCF-7, and HepG2, surpassing the standard drug's efficacy [].
  • Relevance: The key structural similarity with 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate lies in the shared "chromonyl" component. The inclusion of a chromone moiety in these α-aminophosphonates emphasizes its versatility as a building block for diverse pharmacological agents, particularly those targeting cancer cell lines [].

Properties

Product Name

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

Molecular Formula

C23H14ClNO7

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C23H14ClNO7/c1-13-10-14(6-9-18(13)25(28)29)23(27)31-15-7-8-16-20(11-15)30-12-21(22(16)26)32-19-5-3-2-4-17(19)24/h2-12H,1H3

InChI Key

ZKOOIUNLFURQJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.